molecular formula C10H18ClNO B14532596 2-Chloro-1,1,3,3-tetramethyl-2-nitrosocyclohexane CAS No. 62735-89-1

2-Chloro-1,1,3,3-tetramethyl-2-nitrosocyclohexane

Cat. No.: B14532596
CAS No.: 62735-89-1
M. Wt: 203.71 g/mol
InChI Key: LDIHWQCMPWOUKZ-UHFFFAOYSA-N
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Description

2-Chloro-1,1,3,3-tetramethyl-2-nitrosocyclohexane is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with chloro, nitroso, and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,1,3,3-tetramethyl-2-nitrosocyclohexane typically involves the nitration of 2-Chloro-1,1,3,3-tetramethylcyclohexane. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitroso group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1,3,3-tetramethyl-2-nitrosocyclohexane undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1,1,3,3-tetramethyl-2-nitrosocyclohexane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,3,3-tetramethyl-2-nitrosocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,1,3,3-tetramethylcyclohexane: Lacks the nitroso group, resulting in different reactivity and applications.

    2-Nitroso-1,1,3,3-tetramethylcyclohexane:

    1,1,3,3-Tetramethyl-2-nitrosocyclohexane: Similar structure but without the chloro substitution, leading to variations in reactivity.

Uniqueness

2-Chloro-1,1,3,3-tetramethyl-2-nitrosocyclohexane is unique due to the presence of both chloro and nitroso groups on the cyclohexane ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

62735-89-1

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

2-chloro-1,1,3,3-tetramethyl-2-nitrosocyclohexane

InChI

InChI=1S/C10H18ClNO/c1-8(2)6-5-7-9(3,4)10(8,11)12-13/h5-7H2,1-4H3

InChI Key

LDIHWQCMPWOUKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1(N=O)Cl)(C)C)C

Origin of Product

United States

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